N-Iodoacetiltirosina

Descripción general

Descripción

N-Iodoacetyltyramine (IAT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, neuroscience, and pharmacology. IAT is a derivative of tyramine, an amino acid that is found in many foods, such as cheese, chocolate, and wine. IAT is a potent inhibitor of monoamine oxidase (MAO), an enzyme that plays a crucial role in the metabolism of neurotransmitters, such as dopamine, serotonin, and norepinephrine.

Aplicaciones Científicas De Investigación

Metabolómica Dirigida

N-Iodoacetiltirosina se ha utilizado en estudios de metabolómica dirigida. Por ejemplo, se ha utilizado para analizar el impacto de la aplicación de nitrógeno en la acumulación de aminoácidos, flavonoides y fitohormonas en brotes de té bajo estrés por deficiencia de nutrientes del suelo {svg_1}. El estudio encontró que una menor aplicación de nitrógeno promueve la biosíntesis de teanina y aminoácidos involucrados en la síntesis de teanina, inhibiendo así la acumulación de otros aminoácidos {svg_2}.

Etiquetado con 125I por Alquilación de Grupos Sulfhidrilo

This compound se ha utilizado en el etiquetado con 125I por alquilación de grupos sulfhidrilo {svg_3}. La cinética de la alquilación de la N-acetilcisteína por la this compound indica que la this compound es más útil para etiquetar compuestos que contienen sulfhidrilo a alta actividad específica con 125I {svg_4}.

Preparación de Compuestos Etiquetados con 125I Libres de Portador

This compound se ha utilizado en la preparación de compuestos etiquetados con 125I libres de portador {svg_5}. Se describen las condiciones para la preparación de N-iodoacetil-3-monoiodotirosina etiquetada con 125I libre de portador con un rendimiento del 50% en base al yoduro de partida {svg_6}.

Estudios de Especificidad de Grupo

El alto grado de especificidad de grupo de la reacción de la N-iodoacetil-3-monoiodotirosina con los grupos sulfhidrilo se demuestra por la alta reactividad hacia la albúmina sérica bovina que contiene sulfhidrilo y la baja reactividad hacia la albúmina sérica bovina bloqueada con N-etilmaleimida e IgG {svg_7}.

Preparación de un Derivado de ACTH Etiquetado con 125I

La N-iodoacetil-3-monoiodotirosina etiquetada con 125I también se utilizó para preparar un derivado de ACTH etiquetado con 125I que conserva la actividad biológica completa, lo que demuestra aún más la selectividad hacia las reacciones con los grupos sulfhidrilo {svg_8}.

Safety and Hazards

Mecanismo De Acción

Target of Action

N-Iodoacetyltyramine is a derivative of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine . Tyramine acts by inducing the release of catecholamine . The physiological effects of tyramine are mediated by a variety of biological target molecules. Tyramine may modulate adrenergic receptors, which triggers hypertension, while its neuro- and immunomodulatory actions are mediated via Trace Amine-Associated Receptors (TAARs) .

Mode of Action

It is known to be a useful and selective 125i-labeling agent for sulfhydryl-containing compounds, demonstrating high reactivity towards sulfhydryl-containing bovine serum albumin and igg .

Biochemical Pathways

For example, it acts as a neuromodulator and is a precursor for the neurotransmitter octopamine .

Pharmacokinetics

It is known that the total clearance of oral n-acetylcysteine, a related compound, is significantly reduced in patients with end-stage renal disease, leading to marked increases in systemic exposure .

Result of Action

It is known to be a useful and selective 125i-labeling agent for sulfhydryl-containing compounds .

Análisis Bioquímico

Biochemical Properties

N-Iodoacetyltyramine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in acetylation processes, where N-Iodoacetyltyramine can act as a substrate or inhibitor. Additionally, it has been observed to interact with proteins that have thiol groups, forming covalent bonds that can alter the protein’s function . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Cellular Effects

N-Iodoacetyltyramine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate adrenergic receptors, which can affect cell signaling and lead to changes in cellular responses . Furthermore, N-Iodoacetyltyramine can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of N-Iodoacetyltyramine involves its ability to bind to specific biomolecules and alter their activity. For instance, it can inhibit or activate enzymes by forming covalent bonds with their active sites . This binding can lead to changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, N-Iodoacetyltyramine can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Iodoacetyltyramine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Iodoacetyltyramine can degrade over time, leading to a decrease in its efficacy . Additionally, long-term exposure to N-Iodoacetyltyramine can result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-Iodoacetyltyramine vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, N-Iodoacetyltyramine can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

N-Iodoacetyltyramine is involved in several metabolic pathways, including those related to acetylation and deacetylation processes. It interacts with enzymes such as acetyltransferases and deacetylases, which play a crucial role in regulating metabolic flux and metabolite levels . These interactions can influence the overall metabolic activity of cells and contribute to the compound’s biochemical effects.

Transport and Distribution

The transport and distribution of N-Iodoacetyltyramine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of N-Iodoacetyltyramine across cellular membranes and its accumulation in specific cellular compartments . The localization and distribution of N-Iodoacetyltyramine are critical for its biological activity and therapeutic potential.

Subcellular Localization

N-Iodoacetyltyramine exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often found in the cytosol, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, N-Iodoacetyltyramine can be targeted to specific organelles, such as the mitochondria or nucleus, through post-translational modifications and targeting signals. These localization patterns are essential for understanding the compound’s role in cellular function and its potential therapeutic applications.

Propiedades

IUPAC Name |

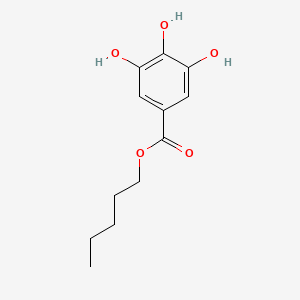

N-[2-(4-hydroxyphenyl)ethyl]-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c11-7-10(14)12-6-5-8-1-3-9(13)4-2-8/h1-4,13H,5-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROHFNRTQBLLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)CI)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968273 | |

| Record name | N-[2-(4-Hydroxyphenyl)ethyl]-2-iodoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53527-07-4 | |

| Record name | N-Iodoacetyltyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053527074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(4-Hydroxyphenyl)ethyl]-2-iodoethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of N-Iodoacetyltyramine highlighted in the research?

A1: The research article focuses on the preparation and utilization of N-Iodoacetyltyramine as a reagent for radiolabeling molecules. Specifically, it demonstrates the use of N-Iodoacetyltyramine for incorporating Iodine-125 (125I) into molecules through alkylation of sulfhydryl (-SH) groups. [] This suggests its utility in developing radiolabeled probes for research or diagnostic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1s,5r,7s)-3-Amino-2,4,6-triazabicyclo[3.2.1]oct-3-ene-7-carboxylic acid](/img/structure/B1204775.png)

![2-Naphthalenesulfonic acid, 6-[(4-methylphenyl)amino]-](/img/structure/B1204793.png)

![5-Ethyl-3-[(2-methoxyethyl)methylamino]-6-methyl-4-(3-methylbenzyl)pyridin-2(1H)-one](/img/structure/B1204794.png)